-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
[(5-fluorothiophen-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated thiophene derivative and perform a series of functional group transformations to introduce the pyrazole moiety. Key steps may include:
Halogenation: Introduction of the fluorine atom into the thiophene ring.
Nucleophilic Substitution: Formation of the pyrazole ring through nucleophilic substitution reactions.
Coupling Reactions: Coupling the thiophene and pyrazole intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction times.
Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: Similar structure with a chlorine atom instead of fluorine.
(5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chlorine and bromine analogs.
Propiedades
Fórmula molecular |
C13H18FN3S |
|---|---|
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
1-(5-fluorothiophen-2-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-10(2)8-17-9-11(6-16-17)5-15-7-12-3-4-13(14)18-12/h3-4,6,9-10,15H,5,7-8H2,1-2H3 |
Clave InChI |
OCMGHNRNVMUFRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)CNCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11744178.png)
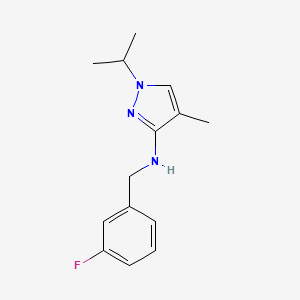
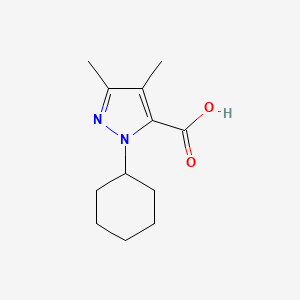
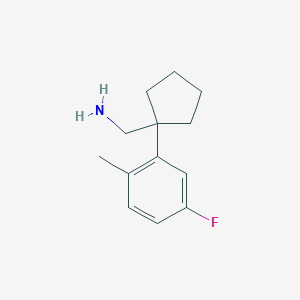
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)
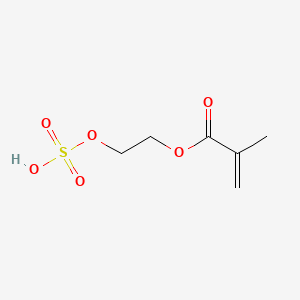
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
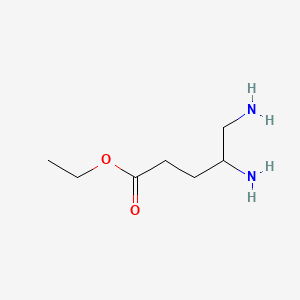
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)
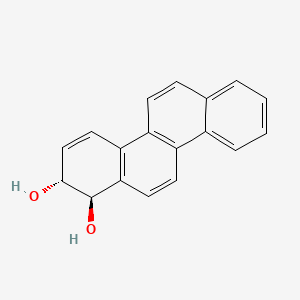
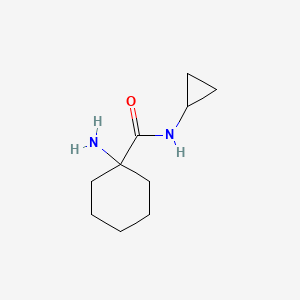
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
